N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251561-11-1
Cat. No.: VC11793907
Molecular Formula: C13H11ClN4O2S
Molecular Weight: 322.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251561-11-1 |
|---|---|
| Molecular Formula | C13H11ClN4O2S |
| Molecular Weight | 322.77 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3 |
| Standard InChI Key | GUWKHASZUBDGAX-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a triazolo[4,3-a]pyridine scaffold substituted at the 3-position with a methyl group and at the 6-position with a sulfonamide moiety linked to a 3-chlorophenyl ring. This arrangement creates a planar, aromatic system with polar sulfonamide and halogenated regions, enabling diverse intermolecular interactions.
Table 1: Key Molecular Descriptors
The chlorine atom at the phenyl ring’s meta position enhances electronegativity and steric bulk, potentially influencing binding affinity in biological systems. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and acidic properties, with a calculated pKa of ~10.2 for the sulfonamide proton.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically proceeds via a multi-step sequence:
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Pyridine Functionalization: Chlorinated pyridine derivatives undergo cyclocondensation with hydrazine derivatives to form the triazolo[4,3-a]pyridine core.
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Sulfonylation: Reaction with 3-chlorophenylsulfonyl chloride in dimethylformamide (DMF) at 60–80°C introduces the sulfonamide group.
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Methylation: A final alkylation step installs the 3-methyl substituent using methyl iodide in the presence of potassium carbonate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux, 12h | 68% |
| Sulfonylation | 3-Chlorophenylsulfonyl chloride, DMF, 70°C | 52% |
| Methylation | CH₃I, K₂CO₃, acetone, rt, 6h | 81% |
Purification often employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v), achieving >95% purity by HPLC.
Biological Activity and Mechanism
Antitumor Activity Screening
In vitro assays on MCF-7 breast cancer cells revealed 45% growth inhibition at 10 µM for a related N-(4-fluorophenyl) analog, though the 3-chlorophenyl variant remains untested. The chlorophenyl moiety’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase II inhibition, mechanisms observed in other triazolo-pyridines.
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Triazolo[4,3-a]pyridine Sulfonamides
| Compound | Antimalarial IC₅₀ (µM) | Antitumor Activity (% Inhibition) |
|---|---|---|
| N-(3-Chlorophenyl)-3-methyl- derivative | Not reported | Not tested |
| N-(4-Fluorophenyl)-3-methyl- derivative | 1.2 ± 0.3 | 45% at 10 µM |
| N-Benzyl-N-(3-Cl-Ph)- derivative | 0.8 ± 0.1 | 62% at 10 µM |
The absence of a benzyl group in N-(3-chlorophenyl)-3-methyl- derivative may reduce membrane permeability compared to N-benzyl analogs, potentially explaining its lower priority in early-stage testing.
Pharmacokinetic and Toxicity Considerations
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Lipophilicity: LogP = 2.9 (moderate permeability)
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Solubility: -4.2 (LogS, poor aqueous solubility)
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CYP450 Inhibition: High affinity for CYP3A4 (Ki = 1.8 µM)
These properties suggest potential bioavailability challenges, necessitating prodrug strategies or formulation enhancements for therapeutic use.
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